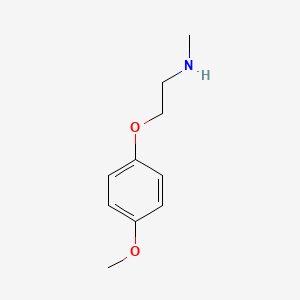

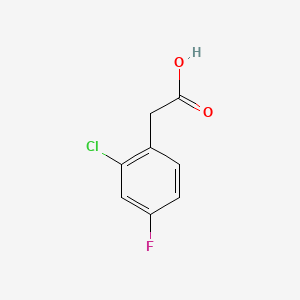

4-(5-Nitropyridin-2-yl)benzaldehyde

Overview

Description

Chemical Reactions Analysis

As mentioned earlier, nitropyridines can be synthesized from pyridine N-oxide in a two-step approach involving nitration and reduction . The nitration reaction is a key step and is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

Research shows the use of various benzaldehyde derivatives, including those similar to 4-(5-Nitropyridin-2-yl)benzaldehyde, in the synthesis of new chemical compounds. For instance, the reaction of benzaldehydes with stabilized sulfur ylides has been studied for the stereoselective synthesis of epoxy-amides, demonstrating the utility of benzaldehyde derivatives in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).

2. Development of Fluorescent Reagents

4-(2,2′-Bipyridine-5-yl)benzaldehyde, a compound related to 4-(5-Nitropyridin-2-yl)benzaldehyde, has been synthesized as a novel fluorescent reagent for Zn2+ with emission in the near-infrared region. This showcases the potential of such benzaldehyde derivatives in developing new fluorescent reagents for metal ion detection (Lin, Feng, Yuan, & Tan, 2009).

3. Catalysis in Organic Reactions

Benzaldehyde derivatives are also used as catalysts in organic reactions. For instance, the catalysis by basic carbons using substituted benzaldehydes, such as nitrobenzaldehyde, has been explored for the preparation of dihydropyridines, indicating the role of benzaldehyde derivatives in facilitating chemical transformations (Perozo-Rondón et al., 2006).

4. Applications in Metal-Organic Frameworks

Benzaldehyde derivatives are also significant in the synthesis of metal-organic frameworks (MOFs). Research on mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands highlights the utility of such compounds in creating complex structures that can be used in catalysis and other applications (Dutta, Datta, Seth, & Bhattacharya, 2012).

5. Antibacterial and Birefringence Properties

Compounds synthesized using benzaldehyde derivatives, such as chitosan derivatives containing azo-based Schiff bases, have been studied for their thermal, antibacterial, and birefringence properties, indicating potential applications in biomedical and bio-optical devices (Nigam et al., 2016).

properties

IUPAC Name |

4-(5-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZRDALQHIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377238 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Nitropyridin-2-yl)benzaldehyde | |

CAS RN |

433920-97-9 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)